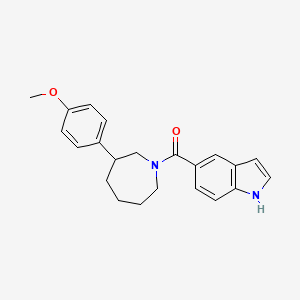

(1H-indol-5-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

Description

Properties

IUPAC Name |

1H-indol-5-yl-[3-(4-methoxyphenyl)azepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-26-20-8-5-16(6-9-20)19-4-2-3-13-24(15-19)22(25)18-7-10-21-17(14-18)11-12-23-21/h5-12,14,19,23H,2-4,13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIQHOVAJVOLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-5-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate amine precursors.

Coupling Reactions: The final step involves coupling the indole and azepane intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-5-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(1H-indol-5-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1H-indol-5-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Azepane Substitutions

Several compounds share the (1H-indol-5-yl)methanone core but differ in the substituents on the heterocyclic ring:

Key Observations :

- The azepane ring in the target compound introduces conformational flexibility compared to the rigid pyrazole derivatives (7c, 7g), which may influence receptor interactions .

- The 4-methoxyphenyl group is conserved across these compounds, suggesting its role in modulating electronic properties via electron-donating effects.

Tubulin Polymerization Inhibitors

A tubulin-targeting conjugate, (1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone, shares the indole-methanone scaffold but replaces the azepane with a trimethoxyphenyl group. This compound exhibits potent tubulin polymerization inhibition (IC₅₀ = 1.2 µM) due to the trimethoxy substitution, which enhances hydrophobic interactions with the colchicine binding site . In contrast, the target compound’s azepane ring may prioritize different binding modes, such as interactions with GPCRs or kinases.

Cannabinoid Receptor Ligands

Structure-activity relationship (SAR) studies on indole-derived cannabinoids () reveal that side chain length and substituents critically affect CB1 receptor affinity. For example:

- Morpholinoethyl-substituted indoles: High CB1 affinity due to optimal side chain length (4–6 carbons) and tertiary amine interactions.

Solubility and Physicochemical Properties

- The solubility of (1H-indol-3-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone () is significantly influenced by its fused benzimidazole ring, which reduces solubility compared to the target compound’s azepane. The 4-methoxyphenyl group in the target compound may enhance solubility via polar interactions, though empirical data are needed .

Biological Activity

The compound (1H-indol-5-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone , characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, and presents relevant data from recent studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- IUPAC Name : [3-(4-methoxyphenyl)azepan-1-yl]-1H-indol-5-ylmethanone

- Molecular Formula : C23H24N2O3

- CAS Number : 1795303-12-6

This compound features an indole moiety linked to an azepane ring, which may contribute to its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indole derivatives, including the compound . A notable study evaluated various indole-based compounds for their effectiveness against resistant bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, with minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against both sensitive and multidrug-resistant bacteria .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound 1 | 0.5 | Gram-positive bacteria |

| Compound 2 | 0.25 | MRSA |

| Compound 3 | 1.0 | Gram-negative bacteria |

These findings suggest that the indole structure may enhance membrane permeability, facilitating the entry of the drug into microbial cells and thus increasing its efficacy .

Anticancer Activity

Indole derivatives are also being investigated for their anticancer properties. Research indicates that certain indole-based compounds can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of signaling pathways related to cell survival and death .

A study focusing on similar compounds reported that specific modifications to the indole structure could enhance anticancer activity while reducing cytotoxicity towards normal cells, highlighting the therapeutic potential of these compounds in cancer treatment .

The biological activity of this compound is believed to involve multiple mechanisms:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death.

- Anticancer Mechanisms : It may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis through mitochondrial pathways.

Case Studies

A case study involving a series of indole derivatives demonstrated promising results in vivo against staphylococcal sepsis in mice models. The tested compounds showed good tolerability with low toxicity profiles, indicating their potential for therapeutic applications .

In Vivo Study Results

In an experimental model assessing the efficacy of these compounds against bacterial infections:

- LD50 values were determined, showing that the compounds had favorable safety profiles.

- Efficacy was measured by survival rates in infected mice, with treated groups showing significantly improved outcomes compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.